molecular formula C10H12N4O B1622696 5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE CAS No. 502685-73-6

5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE

Cat. No.: B1622696
CAS No.: 502685-73-6
M. Wt: 204.23 g/mol
InChI Key: VCRWHTNNLNJWDQ-UHFFFAOYSA-N
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Description

5-[(3-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE typically involves the reaction of 3-methoxybenzylamine with 1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The triazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 5-[(3-hydroxyphenyl)methyl]-1H-1,2,4-triazol-3-amine.

    Reduction: Formation of 5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE derivatives with reduced triazole rings.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of the methoxyphenyl group and the 1,2,4-triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-8-4-2-3-7(5-8)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRWHTNNLNJWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393812
Record name 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502685-73-6
Record name 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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